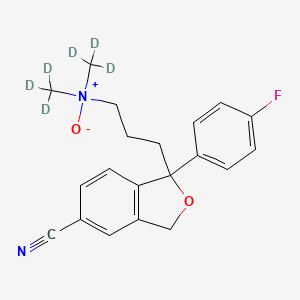
Citalopram-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .Chemical Reactions Analysis
Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .Wissenschaftliche Forschungsanwendungen
Oxidation of Citalopram in Wastewater Treatment
Field
Environmental Science and Engineering
Application Summary
Citalopram oxidation is examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively .
Methods and Procedures
The study evaluated the influences of operational variables (disinfectant dose, pH value) and water matrix on citalopram degradation, as well as NDMA (N-nitrosodimethylamine) generation .
Results and Outcomes
The results indicated high reactivity of citalopram with NaOCl and ClO2. NDMA formation included two stages during CIT oxidation, which were linearly related with reaction time .
Citalopram-induced Platelet Inhibition
Field
Biomedical Science and Pharmacology
Application Summary
Citalopram, a selective serotonin reuptake inhibitor (SSRI), inhibits platelet function in vitro .
Methods and Procedures
The study proposed two novel and putative mechanisms of citalopram-induced platelet inhibition: (1) inhibition of CalDAG-GEFI/Rap1 signalling, and (2) competitive antagonism of GPVI in platelets .
Results and Outcomes
The findings may aid in the development of novel inhibitors of CalDAG-GEFI/Rap1-dependent nucleotide exchange and novel GPVI antagonists .
Treatment of Major Depressive Disorder
Field
Psychiatry and Clinical Psychology
Application Summary
Citalopram is used to assess the effectiveness for major depressive disorder (MDD) in adults .
Methods and Procedures
The effectiveness of citalopram for MDD is assessed in a systematic review of all published, randomised, double-blind studies comparing it with a placebo .
Results and Outcomes
The results of these studies contribute to the body of evidence supporting the use of citalopram in the treatment of MDD .
Serotonin Reuptake Inhibition
Field
Neuroscience and Pharmacology
Application Summary
Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .
Methods and Procedures
The study used a cross-species chimeric study to investigate the allosteric modulation of serotonin by Citalopram .
Results and Outcomes
The study found that Citalopram may be a weak, allosteric modulator of serotonin .
Gene Expression Studies in Circulating Lymphocytes
Field
Genomics and Immunology
Application Summary
Citalopram is used for studying gene expression patterns in circulating lymphocytes .
Methods and Procedures
The study used gene expression profiling to investigate the effects of Citalopram on circulating lymphocytes .
Results and Outcomes
The study found that Citalopram can affect gene expression patterns in circulating lymphocytes .
Modulation of Locomotor Rhythm in Zebrafish
Field
Neuroscience and Zoology
Application Summary
Citalopram is noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish .
Methods and Procedures
The study used behavioral assays to investigate the effects of Citalopram on the locomotor rhythm of zebrafish .
Results and Outcomes
The study found that Citalopram can reduce the frequency of NMDA-induced locomotor rhythm in zebrafish .
Allosteric Modulation of Serotonin
Application Summary
Citalopram may be a weak, allosteric modulator of serotonin in a cross-species chimeric study .
Methods and Procedures
The study used a cross-species chimeric approach to investigate the allosteric modulation of serotonin by Citalopram .
Results and Outcomes
Gene Expression Patterns in Circulating Lymphocytes
Application Summary
Citalopram is useful for studying gene expression patterns in circulating lymphocytes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram-d6 N-Oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




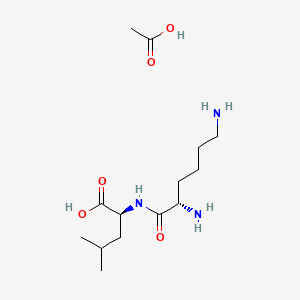
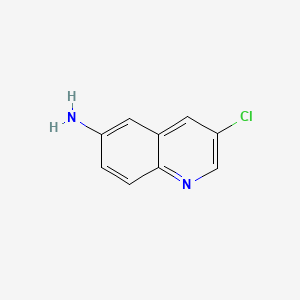
![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
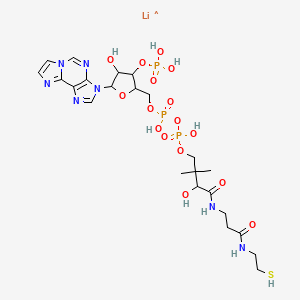
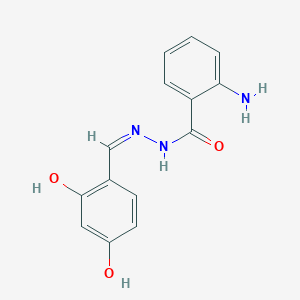
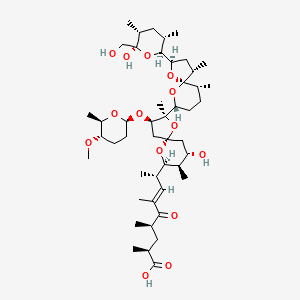
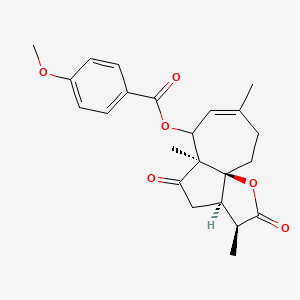
![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)